molecular formula C14H18BrNO4 B1413237 tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate CAS No. 352356-89-9

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate

Cat. No. B1413237
CAS RN: 352356-89-9
M. Wt: 344.2 g/mol
InChI Key: OPIDCOPMWIELBM-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate” is a chemical compound with the molecular formula C14H18BrNO4 . It is a derivative of carbamic acid .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate” consists of a carbamate group (OC(O)N), a bromophenyl group (C6H4Br), and an ethyl group (C2H4) connecting these two groups .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. Its reactive bromo and formyl groups make it suitable for further chemical modifications, which can lead to the development of new medicinal compounds .

Anti-HIV Agents

The tert-butyl carbamate group is often used in the synthesis of aloperine derivatives, which have shown potential as anti-HIV agents. This application is crucial in the ongoing research for effective treatments against HIV .

Glaucoma Treatment

Researchers utilize this compound for synthesizing N-Boc-aminoalkoxyphenyl derivatives. These derivatives are key pharmacophore elements in the development of new therapeutic agents for the treatment of glaucoma .

Crystallography

The compound’s crystal structure has been determined, which aids in understanding its chemical behavior and properties. This information is valuable for designing molecules with desired physical and chemical characteristics .

properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-formylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIDCOPMWIELBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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